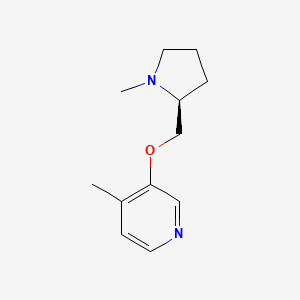
4-bromo-N-butylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the PubChem 4-bromo-N-butylpyridin-2-amine is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.
Analyse Chemischer Reaktionen
The compound with 4-bromo-N-butylpyridin-2-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
The compound with 4-bromo-N-butylpyridin-2-amine has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a tool for probing biological pathways or as a precursor for the synthesis of biologically active molecules. In medicine, it could be investigated for its potential therapeutic effects or as a diagnostic agent. In industry, this compound might be used in the production of materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action for the compound with 4-bromo-N-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects can vary depending on its application. For example, in a biological context, it might interact with enzymes or receptors to modulate their activity. In a chemical context, it could act as a catalyst or a reactant in a specific reaction pathway .
Vergleich Mit ähnlichen Verbindungen
When comparing the compound with 4-bromo-N-butylpyridin-2-amine to other similar compounds, it is important to highlight its unique properties and applications. Similar compounds might share structural features or reactivity patterns, but the specific functional groups and overall structure of this compound can confer unique properties that make it valuable for certain applications. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions .
Conclusion
The compound with this compound is a versatile chemical entity with a wide range of applications in scientific research and industry Its unique properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers
Eigenschaften
Molekularformel |
C9H13BrN2 |
|---|---|
Molekulargewicht |
229.12 g/mol |
IUPAC-Name |
4-bromo-N-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12) |
InChI-Schlüssel |
QBPWOCPKMURCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=CC(=C1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Methoxyethoxy)ethyl]malonic acid](/img/structure/B8408437.png)











